3-ethylpyrazine-2-carboxylic acid
CAS No.: 1541036-91-2
Cat. No.: VC11491899
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1541036-91-2 |
---|---|
Molecular Formula | C7H8N2O2 |
Molecular Weight | 152.15 g/mol |
IUPAC Name | 3-ethylpyrazine-2-carboxylic acid |
Standard InChI | InChI=1S/C7H8N2O2/c1-2-5-6(7(10)11)9-4-3-8-5/h3-4H,2H2,1H3,(H,10,11) |
Standard InChI Key | VRKSXGOUYTZDFJ-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NC=CN=C1C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. Substitutions include:
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Ethyl group (–CH₂CH₃) at position 3
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Carboxylic acid (–COOH) at position 2
This arrangement confers both hydrophobic (ethyl) and hydrophilic (carboxylic acid) properties, influencing solubility and reactivity.
Spectroscopic and Computational Data
Key identifiers from PubChemLite include:
Property | Value |
---|---|
Molecular Formula | C₇H₈N₂O₂ |
SMILES | CCC1=NC=CN=C1C(=O)O |
InChI | InChI=1S/C7H8N2O2/c1-2-5-6(7(10)11)9-4-3-8-5/h3-4H,2H2,1H3,(H,10,11) |
InChIKey | VRKSXGOUYTZDFJ-UHFFFAOYSA-N |
Predicted collision cross-section (CCS) values vary by adduct:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 153.06586 | 130.2 |
[M+Na]+ | 175.04780 | 142.6 |
[M-H]- | 151.05130 | 129.9 |
These metrics aid in mass spectrometry-based identification .
Synthetic Methodology
Reaction Pathway from Acrylic Acid
The patent CN106220574A outlines a four-step synthesis:
Step 1: Bromination of Acrylic Acid
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Reagents: Acrylic acid, bromine (Br₂), dichloromethane (CH₂Cl₂)
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Conditions: 20–30°C, 1.5–2.5 h stirring
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Product: Intermediate II (2,3-dibromopropanoic acid)
Step 2: Aminolysis with Ammonia
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Reagents: Intermediate II, ammonia (NH₃), dehydrated ethanol
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Conditions: Room temperature, 5–7 h
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Product: Intermediate III (3-aminopropanoic acid derivative)
Step 3: Cyclization with Methylglyoxal
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Reagents: Intermediate III, methylglyoxal (C₃H₄O₂), ethanol
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Conditions: Reflux, 3–5 h
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Product: Intermediate IV (ethyl-substituted pyrazine precursor)
Step 4: Oxidation with DDQ
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Reagents: Intermediate IV, DDQ (dichlorodicyanoquinone), CH₂Cl₂
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Conditions: Reflux, 8–15 h
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Product: 3-Ethylpyrazine-2-carboxylic acid
Yield optimization involves adjusting bromine stoichiometry (1:1–1.5 molar ratio to acrylic acid) and crystallization at 0°C .
Physicochemical Properties
Solubility and Stability
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Solubility: Likely polar aprotic solvents (DMF, DMSO) due to carboxylic acid group; limited aqueous solubility at neutral pH.
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Thermal Stability: Pyrazine derivatives typically degrade above 200°C; no empirical data available for this compound.
Tautomerism and pH Sensitivity
The carboxylic acid group (pKa ≈ 2.5) deprotonates in basic conditions, forming a carboxylate anion. Tautomeric shifts in the pyrazine ring may occur under acidic conditions, though specific studies are lacking.
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